An In-depth Technical Guide to 2-[2-(Boc-amino)ethoxy]benzamide: Properties and Applications in Drug Discovery
An In-depth Technical Guide to 2-[2-(Boc-amino)ethoxy]benzamide: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the rational design of molecules that can modulate biological processes with high specificity and efficacy is paramount. Among the vast arsenal of chemical tools available, bifunctional molecules have emerged as powerful modalities for achieving targeted therapeutic intervention. Central to the construction of these sophisticated architectures are chemical linkers that bridge distinct molecular entities. 2-[2-(tert-butoxycarbonylamino)ethoxy]benzamide, a derivative of benzamide, represents a key building block in this context. Its unique structural features, combining a protected amine, an ether linkage, and a benzamide moiety, offer a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-[2-(Boc-amino)ethoxy]benzamide, offering insights for its strategic utilization in drug discovery and development.
Physicochemical Properties
2-[2-(Boc-amino)ethoxy]benzamide, also known by its IUPAC name tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate, is a white to off-white solid at room temperature.[] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1256633-35-8 | [] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [] |
| Molecular Weight | 280.32 g/mol | [] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly reported; related benzamides melt in the range of 125-134 °C. | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Solubility in water is likely to be low. | Inferred from structure |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis and Reactivity
A potential synthetic pathway involves the reaction of a suitably protected aminoethoxy precursor with a salicylic acid derivative. The following diagram illustrates a logical synthetic workflow.
Caption: Plausible synthetic route to 2-[2-(Boc-amino)ethoxy]benzamide.
Boc Protection and Deprotection: A Cornerstone of its Utility
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this molecule's utility in multi-step synthesis. The Boc group effectively masks the nucleophilicity of the primary amine, preventing it from participating in unwanted side reactions. This protection is robust under a variety of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation.
Deprotection Protocol:
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Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, dioxane, or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in excess.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
The acid-lability of the Boc group allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions can be employed elsewhere in the molecule.
Spectroscopic Characterization
The structural integrity of 2-[2-(Boc-amino)ethoxy]benzamide can be unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated, published spectrum for this specific compound is not available, the expected spectral data can be predicted based on its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzamide ring, the ethoxy bridge protons, and the protons of the Boc-protecting group. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The methylene protons of the ethoxy group (-OCH₂CH₂N-) would resonate as two distinct triplets. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.4 ppm. The NH protons of the amide and carbamate would appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the amide and carbamate groups (typically in the δ 150-170 ppm region), the aromatic carbons, the methylene carbons of the ethoxy linker, and the carbons of the tert-butyl group.[4]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands indicative of the key functional groups. Expected vibrational frequencies include:
-
N-H stretching of the amide and carbamate groups (around 3300 cm⁻¹).
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C=O stretching of the amide and carbamate carbonyls (in the region of 1650-1750 cm⁻¹).
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C-O-C stretching of the ether linkage (around 1100-1250 cm⁻¹).
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Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. In positive-ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 281.15.
Applications in Drug Discovery: A Versatile Bifunctional Linker
The true value of 2-[2-(Boc-amino)ethoxy]benzamide lies in its application as a versatile bifunctional linker in the design and synthesis of targeted therapeutics, most notably in the field of targeted protein degradation.[5][6]
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[7] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Caption: The modular structure of a PROTAC.
2-[2-(Boc-amino)ethoxy]benzamide serves as a valuable precursor for the linker component. After deprotection of the Boc group, the resulting primary amine can be readily coupled to either the target protein ligand or the E3 ligase ligand. The benzamide end of the molecule can be functionalized to connect to the other binding moiety, or the aromatic ring itself can be part of the linker scaffold. The ethoxy chain provides flexibility and can influence the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.
Potential in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapies that deliver a potent cytotoxic agent to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[8] The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.
While not as prominently featured as in PROTACs, linkers derived from structures like 2-[2-(amino)ethoxy]benzamide could be employed in ADC design. The bifunctional nature of the deprotected linker would allow for the attachment of the cytotoxic payload at one end and conjugation to the antibody at the other, often through reaction with surface-exposed lysine or cysteine residues on the antibody.
Safety and Handling
As a research chemical, 2-[2-(Boc-amino)ethoxy]benzamide should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions can be inferred from related benzamide and carbamate derivatives.[9][10][11]
-
Potential Hazards: Based on related compounds, it may cause skin and eye irritation. Inhalation of dust should be avoided. The toxicological properties have not been fully investigated.[9]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-[2-(Boc-amino)ethoxy]benzamide is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its strategic design, incorporating a readily cleavable Boc-protecting group, a flexible ether linkage, and a modifiable benzamide moiety, makes it an attractive precursor for the development of chemical linkers. Its primary application lies in the construction of PROTACs, where the linker plays a crucial role in orchestrating the proximity-induced degradation of target proteins. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers will undoubtedly grow, positioning 2-[2-(Boc-amino)ethoxy]benzamide as a key tool in the medicinal chemist's toolbox for the development of next-generation therapeutics. Further elucidation of its detailed physicochemical properties and reactivity through dedicated experimental studies will undoubtedly enhance its utility and broaden its applications in the quest for novel and effective medicines.
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